Product packaging for Udp-2-fluoro-2-deoxyglucuronic acid(Cat. No.:CAS No. 149091-03-2)

Udp-2-fluoro-2-deoxyglucuronic acid

Cat. No.: B140820
CAS No.: 149091-03-2
M. Wt: 582.28 g/mol
InChI Key: ZXGAFQYUWRNMFJ-PCZBHKJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UDP-2-fluoro-2-deoxyglucuronic acid is a fluorinated sugar nucleotide that serves as a critical mechanistic probe for studying enzyme function, particularly the UDP-apiose/UDP-xylose synthase (AXS) . AXS catalyzes the conversion of UDP-glucuronic acid into the branched-chain sugar UDP-apiose and the pentose sugar UDP-xylose, both of which are important components of plant cell walls . The strategic fluorine substitution at the C-2 position makes this analog a valuable tool for investigating the ring-contraction step of the AXS-catalyzed reaction, which is proposed to proceed through a retro-aldol/aldol mechanism . Studies have confirmed that this compound acts as an inhibitor of AXS, allowing researchers to trap and study reaction intermediates and elucidate detailed catalytic pathways . This application provides profound insights into the biosynthesis of apiose and xylose, aiding in the understanding of plant cell wall structure and metabolism. This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21FN2O17P2 B140820 Udp-2-fluoro-2-deoxyglucuronic acid CAS No. 149091-03-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

149091-03-2

Molecular Formula

C15H21FN2O17P2

Molecular Weight

582.28 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-fluoro-3,4-dihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C15H21FN2O17P2/c16-6-8(21)9(22)11(13(24)25)33-14(6)34-37(29,30)35-36(27,28)31-3-4-7(20)10(23)12(32-4)18-2-1-5(19)17-15(18)26/h1-2,4,6-12,14,20-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,17,19,26)/t4-,6-,7-,8-,9+,10-,11+,12-,14-/m1/s1

InChI Key

ZXGAFQYUWRNMFJ-PCZBHKJPSA-N

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)F)O)O

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)F)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)F)O)O

Other CAS No.

149091-03-2

Synonyms

UDP-2-fluoro-2-deoxyglucuronic acid
UDP-FDGLU
uridine diphosphate 2-fluoro-2-deoxy-D-glucuronic acid

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for Uridine Diphosphate 2 Fluoro 2 Deoxyglucuronic Acid

Advanced Synthetic Methodologies for 2-Deoxy-2-fluoroglucuronic Acid Moieties

The synthesis of the 2-deoxy-2-fluoroglucuronic acid core is a critical precursor step. Methodologies often adapt established procedures for producing 2-deoxy-2-fluorinated hexoses, such as 2-deoxy-2-fluoro-D-glucose. A prominent strategy involves the electrophilic fluorination of glycals.

Detailed research findings show that the reaction of D-glucal with fluorinating agents like acetyl hypofluorite (B1221730) can yield 2-fluoro-2-deoxy-D-glucose. nih.govnih.gov This reaction proceeds with marked regiospecificity, although it can sometimes produce a mixture of isomers, such as 2-fluoro-2-deoxy-D-mannose alongside the desired glucose analog. nih.gov The use of [¹⁸F]-labeled acetyl hypofluorite is a common method for producing radiolabeled 2-[¹⁸F]fluoro-2-deoxy-D-glucose for applications in positron emission tomography (PET). nih.govnih.gov

To obtain the target glucuronic acid moiety, the synthesis must incorporate an oxidation step at the C-6 position of the glucose ring to form a carboxylic acid. This oxidation can theoretically be performed at different stages of the synthesis. One approach is to use a protected glucal derivative where the C-6 hydroxyl group is selectively deprotected and oxidized prior to or following the fluorination step. Another strategy involves the chemical oxidation of the fully formed 2-deoxy-2-fluoroglucose. The choice of protecting groups and the timing of the oxidation step are crucial for achieving a high yield of the final 2-deoxy-2-fluoroglucuronic acid structure.

Enzymatic and Chemoenzymatic Approaches for Uridine (B1682114) Diphosphate (B83284) Conjugation

The conjugation of the 2-deoxy-2-fluoroglucuronic acid moiety to uridine diphosphate is most efficiently achieved through chemoenzymatic methods. These approaches leverage the high specificity of enzymes to overcome complex chemical protection and activation steps. The general pathway involves the phosphorylation of the sugar at the anomeric carbon (C-1) followed by coupling with uridine triphosphate (UTP). nih.gov

A typical chemoenzymatic route would proceed as follows:

Formation of the Sugar-1-Phosphate: The synthesized 2-deoxy-2-fluoroglucuronic acid is first converted into 2-deoxy-2-fluoroglucuronic acid-1-phosphate. This is accomplished using a specific kinase enzyme that phosphorylates the anomeric hydroxyl group.

Pyrophosphorylase-Catalyzed Coupling: The resulting sugar-1-phosphate is then coupled with UTP. This reaction is catalyzed by a UDP-sugar pyrophosphorylase (USP) or a similar nucleotide diphosphate sugar pyrophosphorylase. researchgate.net This enzyme facilitates the formation of the high-energy diphosphate linkage, yielding the final product, UDP-2-fluoro-2-deoxyglucuronic acid.

An alternative chemoenzymatic strategy could involve synthesizing UDP-2-fluoro-2-deoxyglucose first and then performing an enzymatic oxidation. In nature, UDP-glucuronic acid is produced from UDP-glucose by the enzyme UDP-glucose 6-dehydrogenase (UGD), which uses NAD+ as a cofactor. wikipedia.orgnih.gov It is conceivable that a UGD enzyme, either in its native form or an engineered variant, could accept UDP-2-fluoro-2-deoxyglucose as a substrate and catalyze its oxidation at the C-6 position to produce this compound.

Design Principles for Fluorinated Uridine Diphosphate Sugar Analogs and Glycomimetics

The design of fluorinated UDP-sugar analogs like this compound is based on the unique properties of the fluorine atom, which makes these compounds powerful tools in glycobiology. nih.govnih.gov

Key design principles include:

Mechanistic Probes: Fluorinated carbohydrates serve as important probes for studying the mechanisms of glycosyl-processing enzymes. nih.gov The fluorine atom is minimally larger than a hydrogen atom and can act as an isostere for a hydroxyl group. However, its high electronegativity and poor ability to donate a hydrogen bond drastically alter the electronic nature of its local environment. This substitution can help determine the role of a specific hydroxyl group in enzyme binding and catalysis. For example, the fluorinated analog UDP-(2-deoxy-2-fluoro)galactose was found to be a competitive inhibitor of β-1,4-galactosyltransferase, supporting a reaction mechanism with significant sp2 character at the anomeric center. nih.gov

Metabolic Stability and Trapping: Fluorination at specific positions can block metabolic pathways, leading to enhanced stability and accumulation within cells. researchgate.net By replacing a hydroxyl group that is a target for an enzyme (e.g., an epimerase or dehydrogenase), the fluorinated analog can act as a "dead-end" substrate or inhibitor. This principle is famously exploited in PET imaging with [¹⁸F]FDG, where phosphorylation traps the molecule inside cells.

Biophysical and Structural Analysis: The presence of the ¹⁹F nucleus provides a sensitive handle for Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net This allows for detailed studies of binding interactions between the sugar analog and its target proteins without interference from other signals in the biological sample.

Enzymatic Recognition and Mechanistic Characterization of Uridine Diphosphate 2 Fluoro 2 Deoxyglucuronic Acid

Interactions with Glycosyltransferases and Glucuronosyltransferases

Glycosyltransferases (GTs) and glucuronosyltransferases (UGTs) are a large family of enzymes that catalyze the transfer of a sugar moiety from a nucleotide sugar donor, such as UDP-GlcA, to an acceptor molecule. nih.gov The introduction of a fluorine atom at the 2-position of the sugar can significantly impact substrate binding, conformational changes within the enzyme, and the catalytic process itself.

Substrate Binding and Conformational Dynamics in Glucuronosyltransferases (e.g., GumK)

The bacterial glucuronosyltransferase GumK, from Xanthomonas campestris, is a key enzyme in the biosynthesis of xanthan gum. It catalyzes the transfer of glucuronic acid from UDP-GlcA to a lipid-linked oligosaccharide acceptor. Studies on GumK with its natural substrate, UDP-GlcA, have revealed significant conformational changes upon binding. nih.govnih.gov Techniques such as circular dichroism spectroscopy, limited proteolysis, and molecular dynamics simulations have shown that the binding of UDP-GlcA induces a domain movement, bringing the two Rossmann-like domains of the enzyme closer together. nih.govnih.gov This movement is thought to be crucial for the formation of the acceptor substrate binding site. nih.govnih.gov

Mechanistic Probing of Glucosyltransferase Activity

Glucosyltransferases catalyze the transfer of glucose from a donor, often a UDP-sugar, to an acceptor. The mechanism of this transfer is of great interest, and fluorinated sugar analogues are powerful tools for its investigation. For instance, 2-deoxy-2-fluoro-D-glycosyl fluorides have been successfully used as mechanism-based inhibitors for glycosidases, where they trap the covalent glycosyl-enzyme intermediate. nih.gov

In the context of glucuronosyltransferases, mechanistic studies have suggested that the transfer reaction proceeds via a random order sequential mechanism, with evidence pointing towards an S\textsubscriptN2-type nucleophilic attack at the C1 carbon of UDP-GlcA. The electronic properties of the acceptor molecule have been shown to influence the reaction rate, with electron-donating groups increasing the rate of glucuronide conjugation. This supports the proposed S\textsubscriptN2 mechanism.

Although the principle of using fluorinated sugars to probe enzymatic mechanisms is well-established, specific studies detailing the use of UDP-2-fluoro-2-deoxyglucuronic acid to probe the mechanistic intricacies of glucosyltransferases are not extensively documented in the reviewed literature. Such studies would be invaluable in further elucidating the nature of the transition state and the role of specific active site residues in catalysis.

Influence on Collagen Glycosyltransferase Activity (e.g., LH3/PLOD3)

The multifunctional enzyme lysyl hydroxylase 3 (LH3), also known as procollagen-lysine, 2-oxoglutarate 5-dioxygenase 3 (PLOD3), is critical for the post-translational modification of procollagen. nih.govresearchgate.net It possesses both lysyl hydroxylase and collagen glucosyltransferase activities, with the latter involving the transfer of glucose to a galactosyl-hydroxylysine residue. nih.gov

Research has indicated that UDP-GlcA can act as a weak competitive inhibitor of the glucosyltransferase activity of LH3/PLOD3. nih.gov This suggests that the enzyme's active site can accommodate UDP-sugar molecules with a glucuronic acid moiety. Furthermore, studies on LH3/PLOD3 have explored the inhibitory potential of various UDP-sugar analogues, providing a basis for the development of specific inhibitors for this enzyme class. nih.gov High-resolution crystal structures of human LH3 have been determined in complex with cofactors and donor substrates, revealing the architecture of the glycosyltransferase domain and providing a framework for understanding its function and for designing inhibitors. nih.gov

Despite the investigation of other UDP-sugar analogues, the direct influence of this compound on the collagen glycosyltransferase activity of LH3/PLOD3 has not been specifically reported in the reviewed scientific literature. Given the established inhibitory effect of UDP-GlcA, it is plausible that the 2-fluoro analogue could also interact with the active site of LH3/PLOD3, potentially acting as a more potent inhibitor due to the electronic effects of the fluorine atom.

Inhibition Studies on UDP-Sugar Dehydrogenases and Related Enzymes

The biosynthesis and modification of UDP-sugars are tightly regulated processes, and the enzymes involved are potential targets for therapeutic intervention. The introduction of a fluorine atom in UDP-2F-GlcA makes it a candidate for inhibiting enzymes that utilize UDP-GlcA or its precursors.

Impact on UDP-Glucose Dehydrogenase Catalysis

UDP-glucose dehydrogenase (UGDH) is a crucial enzyme that catalyzes the NAD\textsuperscript+-dependent two-fold oxidation of UDP-glucose to produce UDP-glucuronic acid. nih.gov This makes UGDH the primary source of UDP-GlcA for various biosynthetic pathways, including the synthesis of glycosaminoglycans and the glucuronidation of xenobiotics. nih.gov The overexpression of UGDH has been linked to certain pathological conditions, such as tumor progression, making it a potential therapeutic target. nih.gov

The catalytic mechanism of UGDH has been a subject of extensive research, with evidence supporting a mechanism that involves an NAD\textsuperscript+-dependent bimolecular nucleophilic substitution (S\textsubscriptN2) reaction for the initial oxidation step. Given that this compound is a product analogue, its potential to act as a feedback inhibitor of UGDH is a pertinent area of investigation. However, specific studies detailing the impact of this compound on the catalytic activity of UDP-glucose dehydrogenase are not found in the currently available literature. Such studies would be crucial to understand potential feedback regulation mechanisms and to explore the possibility of designing inhibitors based on the product structure.

Investigations into UDP-d-apiose/UDP-d-xylose Synthase Inhibition

UDP-d-apiose/UDP-d-xylose synthase (AXS) is an enzyme that catalyzes the conversion of UDP-d-glucuronic acid into a mixture of UDP-d-apiose and UDP-d-xylose. bohrium.comnih.gov This reaction is particularly important in plants for the biosynthesis of the pectic polysaccharide rhamnogalacturonan-II, a key component of the plant cell wall.

In a significant study, this compound was synthesized and utilized as a mechanistic probe to investigate the ring contraction step catalyzed by AXS. bohrium.comnih.gov The rationale was that the electron-withdrawing fluorine atom at the C2 position would disfavor the formation of a proposed oxocarbenium ion intermediate at C3, which is necessary for the subsequent steps of the reaction.

The results of this investigation demonstrated that this compound is indeed an inhibitor of AXS. bohrium.comnih.gov This finding provides strong evidence against a mechanism involving an S\textsubscriptN1-type reaction that would proceed through an oxocarbenium ion intermediate at C3. Instead, it supports a mechanism where the C2-hydroxyl group plays a critical role, possibly through an intramolecular Cannizzaro-type reaction. The inhibitory effect of this fluorinated analogue has thus been instrumental in refining our understanding of the catalytic mechanism of this unusual sugar-modifying enzyme.

Below is a data table summarizing the key enzymes discussed and the known or potential interactions with this compound.

EnzymeNatural Substrate/ProductRole of this compoundResearch Findings
Glucuronosyltransferase (GumK) UDP-glucuronic acidNot explicitly studiedNatural substrate binding induces significant conformational changes.
Glucosyltransferase UDP-glucose/UDP-glucuronic acidNot explicitly studied for this specific compoundGeneral mechanisms involve S\textsubscriptN2-type reactions.
Collagen Glycosyltransferase (LH3/PLOD3) UDP-glucoseNot explicitly studiedUDP-glucuronic acid is a weak competitive inhibitor.
UDP-Glucose Dehydrogenase (UGDH) Product: UDP-glucuronic acidNot explicitly studiedCatalyzes the synthesis of the precursor to UDP-2F-GlcA.
UDP-d-apiose/UDP-d-xylose Synthase (AXS) UDP-glucuronic acidInhibitor and Mechanistic ProbeInhibits the enzyme, providing evidence against an S\textsubscriptN1-type mechanism. bohrium.comnih.gov

Enzymatic Stability and Metabolic Fate of Fluorinated Nucleotide Sugars in Research Models

The introduction of fluorine into nucleotide sugars creates analogues that are invaluable tools for probing enzymatic mechanisms and exploring metabolic pathways. The stability of these fluorinated compounds in the presence of enzymes and their subsequent metabolic fate are of significant interest in biochemical research.

In research models, the enzymatic stability and metabolic processing of fluorinated nucleotide sugars, such as Uridine (B1682114) Diphosphate (B83284) 2-fluoro-2-deoxyglucuronic acid (UDP-2F-GlcA), are dependent on the specific enzymes they encounter. The salvage pathway is considered a potential route for the synthesis of non-standard sugars like fluorinated sugars. nih.gov Nucleotide sugar metabolism is a complex network of enzymes that can modify the sugar moiety through reactions like oxidation, decarboxylation, and epimerization. acs.org This intricate system can be influenced by feedback mechanisms, which adds a layer of complexity to predicting the fate of synthetic analogues. nih.gov

Studies on fluorinated sugar analogues have shown that their metabolic fate can be traced. For instance, research on a fluorinated sialic acid analogue revealed that it is metabolized to its corresponding CMP derivative and can inhibit the de novo biosynthesis of the natural counterpart through feedback inhibition. nih.gov This suggests that fluorinated nucleotide sugars can be recognized by cellular machinery and integrated into metabolic pathways, potentially leading to the biosynthesis of fluorinated glycoconjugates. nih.gov The modification of sugars with fluorine can also be a strategic approach to enhance metabolic stability. mdpi.com

The enzymatic processing of fluorinated nucleotide sugars has been examined with various enzymes. For example, UDP-(3-deoxy-3-fluoro)-D-galactose and UDP-(2-deoxy-2-fluoro)-D-galactose have been synthesized enzymatically and tested as substrates for UDP-galactopyranose mutase. nih.gov The kinetic parameters of these fluorinated analogues were compared to the natural substrate, UDP-galactose (UDP-Galp). nih.gov

SubstrateK_m (mM)k_cat_ (min⁻¹)
UDP-Galp0.61364
UDP-(3-deoxy-3-fluoro)-D-galactose0.261.6
UDP-(2-deoxy-2-fluoro)-D-galactose0.20.02

This table is based on data from a study on the substrate activity of fluorinated UDP-sugars with UDP-galactopyranose mutase. nih.gov

The data indicate that while the binding affinities (K_m_) of the fluorinated analogues are comparable to or even slightly better than the natural substrate, their turnover rates (k_cat_) are dramatically reduced. nih.gov This highlights how the presence of a fluorine atom can significantly impact the catalytic efficiency of an enzyme.

Furthermore, UDP-2F-GlcA itself has been synthesized and used as a mechanistic probe. rsc.orgnih.gov It was found to be an inhibitor of UDP-D-apiose/UDP-D-xylose synthase (AXS), an enzyme involved in a ring contraction reaction. rsc.orgnih.gov This inhibitory action suggests that while the enzyme recognizes the fluorinated analogue, it is unable to process it effectively, leading to a block in the catalytic cycle.

The broader context of UDP-glucuronic acid (UDP-GlcA) metabolism involves enzymes like UDP-GlcA 4-epimerase and UDP-glucuronate decarboxylase. elsevierpure.comresearchgate.net These enzymes are part of the short-chain dehydrogenase/reductase (SDR) protein superfamily and share mechanistic similarities, initiating their catalytic pathway through the oxidation of the substrate at the C4 position. elsevierpure.comresearchgate.net The stability and metabolic fate of UDP-2F-GlcA would be influenced by its interaction with these and other enzymes in the nucleotide sugar metabolic network. The regulation of UDP-GlcA biosynthesis is also tightly controlled, for example, by the ratio of NAD+/NADH and by allosteric inhibitors like UDP-xylose. drugbank.com

Biological Pathway Perturbation and Research Tool Applications of Uridine Diphosphate 2 Fluoro 2 Deoxyglucuronic Acid

Modulation of Glycoconjugate Biosynthesis Pathways

The introduction of UDP-2F-GlcA into cellular systems serves as a potent method for perturbing the normal synthesis of complex carbohydrates known as glycoconjugates. By mimicking the natural substrate, it can enter metabolic pathways where it disrupts the assembly of glycan chains and alters the delicate balance of essential precursor molecules.

Effects on Glycosaminoglycan (GAG) Biosynthesis

Glycosaminoglycans (GAGs) are long, linear polysaccharides that are crucial components of the extracellular matrix and cell surfaces, playing key roles in cell signaling, growth, and adhesion. nih.gov The biosynthesis of GAGs, such as heparan sulfate (B86663) and chondroitin (B13769445) sulfate, is a non-template-driven process occurring in the Golgi apparatus. nih.gov It involves the sequential addition of sugar units from nucleotide sugar donors, like UDP-GlcA and UDP-N-acetylglucosamine, onto a growing polysaccharide chain, a process catalyzed by a series of specific glycosyltransferases. sigmaaldrich.com

UDP-2F-GlcA acts as a powerful inhibitor of GAG biosynthesis. The mechanism of inhibition is predicated on its structural similarity to the native UDP-GlcA, which allows it to be recognized and utilized by glycosyltransferases. However, once the 2-fluoro-glucuronic acid moiety is incorporated into a nascent GAG chain, the chain elongation is terminated. The fluorine atom at the C2 position replaces the hydroxyl group that would normally serve as the acceptor site for the next sugar residue. Without this hydroxyl group, the subsequent glycosyltransferase cannot catalyze the formation of a new glycosidic bond, leading to the premature termination of the GAG chain. This results in the production of truncated, non-functional GAGs, allowing researchers to study the cellular consequences of impaired GAG synthesis.

Alteration of Cellular Nucleotide Sugar Pools

The maintenance of stable intracellular concentrations of nucleotide sugars is critical for normal glycosylation. uzh.ch These pools are regulated by a complex network of biosynthetic and interconversion pathways. nih.govnih.gov The introduction of UDP-2F-GlcA perturbs this homeostasis. The synthesis of UDP-2F-GlcA itself consumes cellular resources, including UTP and the fluorinated glucose precursor, thereby diverting these molecules from their usual metabolic fates.

A key regulatory point in the synthesis of natural UDP-GlcA is the enzyme UDP-glucose dehydrogenase (UGDH), which catalyzes the NAD+-dependent oxidation of UDP-glucose. nih.gov This enzyme is subject to feedback inhibition by its products and other metabolites. nih.gov The presence of UDP-2F-GlcA or its precursors can interfere with this regulatory network. It can potentially act as an allosteric inhibitor of UGDH or other enzymes in the nucleotide sugar pathways. Such inhibition leads to a decrease in the cellular concentration of UDP-GlcA, which can become a rate-limiting step for the synthesis of hyaluronan and other GAGs. nih.gov Consequently, the availability of other nucleotide sugars may also be altered as the cell attempts to compensate for the metabolic block, providing a window into the interconnectedness of these biosynthetic pathways.

Application as Probes for Metabolic Flux Analysis

The unique properties of fluorinated sugars make them excellent probes for tracing metabolic pathways and measuring their activity, a field known as metabolic flux analysis.

Exploration of Metabolic Trapping Mechanisms in Cellular Systems (e.g., Pentose Phosphate (B84403) Pathway)

Metabolic trapping is a well-established principle, famously utilized in medical imaging with the glucose analog 2-deoxy-2-[¹⁸F]fluoroglucose ([¹⁸F]FDG). Cells take up [¹⁸F]FDG, and it is phosphorylated to [¹⁸F]FDG-6-phosphate. Because of the fluorine at the C2 position, this molecule cannot be readily isomerized or metabolized further in glycolysis, causing it to accumulate, or become "trapped," inside the cell.

UDP-2F-GlcA is synthesized in cells from fluorinated glucose precursors. The trapping of these upstream precursors, such as 2-fluoro-glucose-6-phosphate, has significant consequences for interconnected metabolic pathways. For instance, the Pentose Phosphate Pathway (PPP) is a major route for glucose-6-phosphate metabolism. The sequestration of the fluorinated analog reduces the amount of substrate available for the PPP, thereby diminishing its flux. Furthermore, UDP-2F-GlcA itself can be considered a "dead-end" metabolite. Once formed, it may be resistant to the enzymes that typically process UDP-GlcA, such as the UDP-xylose synthase that decarboxylates it to form UDP-xylose. rsc.org This resistance to further metabolism causes UDP-2F-GlcA to accumulate, allowing researchers to use techniques like ¹⁹F NMR spectroscopy to monitor its concentration and distribution, providing insights into the dynamics of the uronic acid pathway.

Utilization in Investigating Protein-Carbohydrate Interactions and Ligand-Receptor Specificity

The strategic substitution of a hydroxyl group with a fluorine atom is a powerful technique for probing the molecular details of protein-carbohydrate interactions. nih.govbohrium.com While the C-F bond shares some characteristics with the C-OH bond, a crucial difference is that fluorine cannot act as a hydrogen bond donor. This "subtle but significant" alteration allows researchers to dissect the importance of specific hydrogen bonds in the binding affinity and specificity between a glycan and its protein partner, such as a lectin or an enzyme. nih.gov

UDP-2F-GlcA has been synthesized and used precisely for this purpose. In one key study, it was employed as a mechanistic probe to investigate the enzyme UDP-d-apiose/UDP-d-xylose synthase (AXS). rsc.org Researchers found that UDP-2F-GlcA acted as an inhibitor of this enzyme, demonstrating that the 2-hydroxyl group of the natural substrate is critical for the catalytic mechanism. rsc.org By observing how the fluorinated analog interacts with the enzyme's active site compared to the natural substrate, scientists can gain high-resolution insights into the binding requirements and catalytic processes of glycan-processing enzymes.

Development of Research Tools for Glycomics and Glycoproteomics

The fields of glycomics (the study of the entire complement of sugars in an organism) and glycoproteomics (the study of glycosylated proteins) rely on sophisticated tools to analyze highly complex biological samples. nih.govnih.gov UDP-2F-GlcA has emerged as a valuable addition to this toolkit.

As a selective inhibitor, UDP-2F-GlcA can be used to simplify complex glycan profiles. By blocking the synthesis of GAGs and other glycans that contain glucuronic acid, researchers can more easily identify and quantify other classes of glycans in a sample using techniques like mass spectrometry. oup.com This metabolic remodeling allows for a clearer understanding of the roles specific glycans play in cellular function by observing the effects of their absence.

Furthermore, the incorporation of a fluorine atom provides a unique analytical handle. Fluorine is a nucleus that is highly sensitive in Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F NMR) and is otherwise absent from biological systems. nih.gov This allows for the unambiguous detection and tracking of the fluorinated sugar as it is metabolized and incorporated into larger molecules within a complex cellular environment. This stability and unique spectral signature make fluorinated sugar analogs like UDP-2F-GlcA robust probes for a wide range of applications in chemical biology and biomedical research. nih.govrsc.org

Research Findings Summary

Application AreaKey Research FindingCompound(s) of InterestImplication
GAG Biosynthesis Acts as a chain terminator by replacing the C2-hydroxyl group necessary for elongation.UDP-2-fluoro-2-deoxyglucuronic acid, Heparan Sulfate, Chondroitin SulfateAllows for the study of cellular processes dependent on intact GAGs by selectively inhibiting their synthesis.
Nucleotide Sugar Pools Perturbs the balance of nucleotide sugars by consuming precursors and potentially inhibiting key regulatory enzymes like UGDH.This compound, UDP-glucose, UDP-glucuronic acidProvides a method to investigate the regulation and interconnectedness of nucleotide sugar metabolic pathways.
Metabolic Flux Precursors can be metabolically trapped, reducing flux in related pathways like the Pentose Phosphate Pathway.2-fluoro-glucose-6-phosphate, this compoundEnables the study of metabolic pathway dynamics and substrate competition in living cells.
Protein Interactions Serves as a mechanistic probe to define the role of specific hydroxyl groups in enzyme-substrate binding.This compound, UDP-d-apiose/UDP-d-xylose synthaseElucidates the structural basis for ligand-receptor specificity and enzyme catalytic mechanisms.
Glycomics Tools Simplifies complex glycan analysis by selective inhibition and provides a unique ¹⁹F NMR probe for tracking.This compoundEnhances the analytical toolkit for studying the structure and function of glycans and glycoproteins.

Advanced Biophysical and Computational Approaches in the Study of Uridine Diphosphate 2 Fluoro 2 Deoxyglucuronic Acid

Spectroscopic Techniques for Investigating Enzyme-Ligand Complexes

Spectroscopic methods are pivotal in probing the intricacies of enzyme-ligand interactions, providing insights into binding events and consequent structural changes.

Nuclear Magnetic Resonance (NMR) for Structural and Dynamic Insights into Binding

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining atomic-level information on the structure, dynamics, and interactions of biomolecules in solution. The introduction of a fluorine atom in UDP-2F-GlcUA offers a unique advantage for ¹⁹F NMR studies. Due to the scarcity of fluorine in biological systems, the ¹⁹F nucleus provides a sensitive and background-free probe to monitor the ligand's environment upon binding to an enzyme.

When UDP-2F-GlcUA binds to an enzyme, changes in the chemical shift, line width, and relaxation rates of the ¹⁹F signal can be observed. These changes provide detailed information about the binding event, including the conformation of the bound ligand, the proximity of other atoms to the fluorine, and the dynamics of the enzyme-ligand complex. For instance, an upfield or downfield shift in the ¹⁹F signal can indicate changes in the electronic environment of the fluorine atom upon binding, reflecting specific interactions within the enzyme's active site.

Furthermore, NMR can be used to study the metabolic fate of fluorinated sugar analogs. Studies on similar compounds, such as 2-deoxy-2-fluoro-D-glucose (FDG), have demonstrated the utility of ¹⁹F NMR in tracking the conversion of the parent compound into various phosphorylated and nucleotide-diphosphate-bound forms within cells. This highlights the potential of using ¹⁹F NMR to monitor the enzymatic processing of UDP-2F-GlcUA and identify any resulting metabolites.

NMR Parameter Information Gained upon Ligand Binding
Chemical Shift (δ)Changes in the electronic environment of the ¹⁹F nucleus, indicating specific interactions within the active site.
Line Width (Δν)Information on the dynamics of the enzyme-ligand complex and exchange rates.
Relaxation Rates (R₁, R₂)Details on molecular motion and the size of the complex.
Nuclear Overhauser Effect (NOE)Proximity of the fluorine atom to protons on the enzyme, providing distance constraints for structural modeling.

Circular Dichroism (CD) for Protein Conformational Analysis upon Ligand Binding

Circular Dichroism (CD) spectroscopy is a valuable tool for assessing the conformational changes in a protein's secondary and tertiary structure upon ligand binding. nih.gov This technique measures the differential absorption of left and right-circularly polarized light by chiral molecules, such as proteins. nih.gov

When UDP-2F-GlcUA binds to an enzyme, it can induce conformational changes that alter the protein's CD spectrum. Changes in the far-UV region (190-250 nm) are indicative of alterations in the protein's secondary structure content, such as α-helices and β-sheets. Modifications in the near-UV region (250-350 nm) reflect changes in the environment of aromatic amino acid residues (tryptophan, tyrosine, and phenylalanine) and disulfide bonds, providing insights into the protein's tertiary structure.

By comparing the CD spectrum of the free enzyme to that of the enzyme-ligand complex, researchers can determine whether the binding of UDP-2F-GlcUA leads to a more ordered or disordered structure, or if it induces specific localized changes. These data are crucial for understanding the mechanism of enzyme action and how ligand binding modulates its function.

X-ray Crystallography for High-Resolution Structural Determination

X-ray crystallography provides unparalleled, high-resolution three-dimensional structures of molecules, enabling a detailed visualization of enzyme-ligand interactions at the atomic level.

Co-crystal Structures of Enzymes with Uridine (B1682114) Diphosphate (B83284) 2-Fluoro-2-deoxyglucuronic Acid Analogs

A notable example is the X-ray crystal structure of the plant UDP-glucose:flavonoid 3-O-glycosyltransferase (VvGT1) in complex with uridine-5'-diphosphate-2-deoxy-2-fluoro-alpha-D-glucose (UDP-2F-Glc). researchgate.net This structure reveals the precise orientation of the fluorinated sugar within the active site and the key amino acid residues involved in its binding. researchgate.net The fluorine atom, substituting a hydroxyl group, can form different interactions and provides a stable analog for crystallographic studies. The detailed interactions observed in such a structure, including hydrogen bonds and van der Waals contacts, can be extrapolated to model the binding of UDP-2F-GlcUA to homologous enzymes.

Furthermore, the crystal structure of human UDP-xylose synthase, an enzyme that utilizes UDP-glucuronic acid, has been solved in complex with UDP, providing a detailed view of the UDP-binding pocket. nih.gov This information is invaluable for understanding how the uridine diphosphate moiety of UDP-2F-GlcUA is recognized by enzymes.

Enzyme Ligand Analog Key Structural Insights PDB Code
Vitis vinifera Glycosyltransferase (VvGT1)Uridine-5'-diphosphate-2-deoxy-2-fluoro-alpha-D-glucoseReveals binding mode of a fluorinated UDP-sugar, highlighting key interactions with the sugar and UDP moieties. researchgate.net2C1Z
Human UDP-xylose SynthaseUridine Diphosphate (UDP)Details the interactions within the UDP binding pocket of a UDP-glucuronic acid utilizing enzyme. nih.gov2B69

Computational Chemistry and Molecular Modeling

Computational methods have become indispensable in complementing experimental techniques, providing dynamic and energetic perspectives on enzyme-substrate interactions.

Molecular Dynamics Simulations of Enzyme-Substrate Interactions

Molecular dynamics (MD) simulations offer a powerful computational approach to study the time-dependent behavior of molecular systems. frontiersin.org By simulating the movements of atoms in an enzyme-ligand complex over time, MD can provide detailed insights into the dynamics of ligand binding, conformational changes in the enzyme, and the stability of the complex.

In the context of UDP-2F-GlcUA, MD simulations can be used to model the enzyme-ligand complex, often starting from a crystal structure or a homology model. These simulations can reveal how the fluorinated analog is accommodated within the active site and how its presence influences the flexibility and conformational landscape of the enzyme. For instance, simulations of UDP-glucuronosyltransferases with their native substrate, UDP-glucuronic acid, have shown that the binding of the substrate can induce significant conformational changes, which are crucial for the enzyme's catalytic activity. nih.govebi.ac.uk

MD simulations can also be employed to calculate the binding free energy of the ligand to the enzyme, providing a quantitative measure of the binding affinity. This information is particularly useful for comparing the binding of different ligands and for guiding the design of more potent inhibitors. The dynamic nature of MD simulations allows for the identification of key interactions and water networks that stabilize the enzyme-ligand complex, which may not be apparent from static crystal structures.

Quantum Mechanical Studies of Enzymatic Reaction Mechanisms

The introduction of a fluorine atom into a substrate molecule can significantly alter its electronic properties and, consequently, its reactivity within an enzyme's active site. In the case of Uridine Diphosphate 2-fluoro-2-deoxyglucuronic acid (UDP-2-F-GlcA), quantum mechanical (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) studies are invaluable for elucidating the precise molecular interactions and reaction energetics that govern its behavior as an enzyme inhibitor. Such studies are particularly insightful for understanding the mechanism of enzymes like UDP-d-apiose/UDP-d-xylose synthase (AXS), for which UDP-2-F-GlcA is a known inhibitor. rsc.org

AXS catalyzes the conversion of UDP-d-glucuronic acid (UDP-GlcA) to UDP-d-apiose and UDP-d-xylose, a reaction crucial for the biosynthesis of plant cell wall components. nih.govacs.org The proposed reaction mechanism is complex, involving oxidation, decarboxylation, and a rearrangement of the sugar ring. nih.govpsu.edu QM/MM calculations have been instrumental in detailing the reaction pathway for the natural substrate, UDP-GlcA. acs.org These studies reveal a multi-step process initiated by the oxidation of the C4-hydroxyl group of the glucuronic acid moiety, facilitated by a cofactor, NAD+. acs.orgnih.gov

A critical step in the proposed mechanism for the formation of UDP-d-apiose involves a retro-aldol reaction that requires the deprotonation of the C2-hydroxyl group. acs.org The introduction of a highly electronegative fluorine atom at the C2 position, as in UDP-2-F-GlcA, is expected to significantly increase the acidity of the neighboring hydroxyl groups. However, in this 2-deoxy analog, the C2-hydroxyl is absent. This substitution likely stalls the enzymatic reaction at an early stage.

Quantum mechanical simulations can precisely model the electronic effects of the C2-fluorine substituent. By calculating the charge distribution and the energies of reaction intermediates and transition states, researchers can pinpoint the specific step at which the enzymatic conversion is halted. For instance, QM calculations can quantify the change in the pKa of the C3-hydroxyl group due to the adjacent fluorine atom, providing insights into its potential role in alternative, non-productive reaction pathways.

Furthermore, QM/MM simulations, which treat the substrate and key active site residues with quantum mechanics and the surrounding protein and solvent with molecular mechanics, can provide a dynamic picture of the inhibited enzyme complex. These simulations can reveal how the fluorinated substrate is accommodated within the active site and whether it induces any conformational changes in the enzyme that are different from those induced by the natural substrate.

Table 1: Key Steps in the Proposed Enzymatic Mechanism of UDP-d-apiose/UDP-d-xylose Synthase (AXS) with UDP-GlcA and the Hypothesized Impact of UDP-2-F-GlcA

Reaction StepDescription with Natural Substrate (UDP-GlcA)Hypothesized Effect of UDP-2-F-GlcAComputational Approach
1. Oxidation NAD+-dependent oxidation of the C4-hydroxyl group to a ketone.This step may still occur, forming a 4-keto intermediate.QM/MM calculations of the transition state energy for hydride transfer.
2. Decarboxylation Loss of the carboxyl group at C5.Likely to proceed if the 4-keto intermediate is formed.DFT calculations to determine the reaction barrier for decarboxylation.
3. Ring Opening/ Rearrangement Involves deprotonation at C2, leading to either a retro-aldol/aldol sequence or a 1,2-shift. nih.govacs.orgThe absence of the C2-hydroxyl group prevents the necessary deprotonation for the retro-aldol mechanism. The electron-withdrawing fluorine may also disfavor the formation of any cationic character at C2 that might be involved in alternative rearrangements.QM/MM simulations to explore the potential energy surface of the fluorinated intermediate.
4. Reduction NADH-mediated reduction of an intermediate to form the final product.The reaction is unlikely to reach this stage due to the disruption of the preceding step.Not applicable as the reaction is stalled.

The insights gained from such computational studies are not only fundamental to understanding enzyme mechanisms but also have practical implications for the rational design of more potent and specific enzyme inhibitors for therapeutic or biotechnological applications.

Emerging Research Frontiers and Future Directions for Uridine Diphosphate 2 Fluoro 2 Deoxyglucuronic Acid

Rational Design of Next-Generation Fluorinated Nucleotide Sugar Probes with Enhanced Specificity

The development of fluorinated nucleotide sugars like UDP-2F-GlcUA is a prime example of the rational design of chemical probes to study biological systems. The introduction of a fluorine atom, an isosteric mimic of a hydroxyl group, can dramatically alter the chemical reactivity and binding affinity of the sugar nucleotide. nih.gov This alteration is the cornerstone of designing next-generation probes with enhanced specificity for particular enzymes.

Future design efforts are likely to focus on several key areas:

Modifications at other positions: While the 2-fluoro substitution has proven effective, further modifications on the uracil (B121893) base or the phosphate (B84403) backbone could fine-tune the probe's interaction with the target enzyme's active site. This could lead to inhibitors with even greater potency and selectivity.

Incorporation of reporter tags: Attaching fluorescent or radioactive tags to the UDP-2F-GlcUA molecule would enable researchers to visualize and track its interactions with enzymes within a cellular context. This would provide invaluable spatial and temporal information about enzyme localization and activity.

Computational modeling: Advanced computational methods, such as molecular docking and molecular dynamics simulations, will play an increasingly important role in predicting how different modifications to the UDP-2F-GlcUA structure will affect its binding to target enzymes. This in-silico approach can help prioritize synthetic efforts and accelerate the discovery of more effective probes.

A key application of UDP-2F-GlcUA has been as a mechanistic probe. For instance, it was synthesized to investigate the ring contraction step catalyzed by UDP-d-apiose/UDP-d-xylose synthase (AXS). nih.gov

Enzyme TargetCompoundEffect
UDP-d-apiose/UDP-d-xylose synthase (AXS)UDP-2-fluoro-2-deoxyglucuronic acidInhibitor, Mechanistic Probe nih.gov
Glycosyltransferases (general)Fluorinated sugar nucleotidesCompetitive inhibitors nih.gov

Integration into Systems Glycobiology and Metabolomics Research

Systems glycobiology and metabolomics aim to provide a comprehensive understanding of the roles of glycans and metabolites in complex biological systems. Fluorinated sugar analogs like UDP-2F-GlcUA are poised to become powerful tools in these fields.

By introducing UDP-2F-GlcUA into cells or organisms, researchers can perturb specific glycosylation pathways. The fluorine substitution can act as a "metabolic roadblock," leading to the accumulation of certain intermediates and the depletion of others. Analyzing these changes in the context of the entire glycome and metabolome can reveal novel connections between different metabolic pathways and help to elucidate the function of specific glycosyltransferases.

Future applications in this area include:

Flux analysis: Using isotopically labeled versions of UDP-2F-GlcUA (e.g., with ¹³C or ¹⁵N) would allow for metabolic flux analysis, providing quantitative data on the flow of metabolites through various glycosylation pathways.

Chemical proteomics: UDP-2F-GlcUA derivatives could be designed to covalently link to their target enzymes upon binding. This would enable the identification and quantification of the enzymes that interact with this sugar nucleotide, providing a snapshot of the "active glycoproteome."

Mechanistic Insights into Pathogen Glycosylation Processes and Host-Pathogen Interactions

Glycosylation plays a critical role in the interaction between pathogens and their hosts. nih.gov Pathogens often have unique glycosylation pathways that are essential for their survival, virulence, and ability to evade the host immune system. As such, the enzymes involved in these pathways are attractive targets for the development of new anti-infective agents.

UDP-2F-GlcUA can be used to probe the function of pathogen glycosyltransferases that utilize UDP-GlcUA as a substrate. By inhibiting these enzymes, researchers can gain mechanistic insights into their role in processes such as the biosynthesis of the pathogen's cell wall or capsule, which are often crucial for its pathogenicity. nih.gov

For example, if a bacterial glycosyltransferase responsible for synthesizing a key component of its protective outer layer uses UDP-GlcUA, then UDP-2F-GlcUA could potentially act as an inhibitor. Studying the consequences of this inhibition could reveal the importance of that specific glycan structure for the pathogen's viability and its interaction with the host.

Application in High-Throughput Screening for Enzyme Modulators in Biochemical Discovery

The discovery of new drugs and biochemical tools often relies on high-throughput screening (HTS) of large chemical libraries to identify molecules that can modulate the activity of a target enzyme. Assays based on the detection of UDP, a common product of glycosyltransferase reactions, are well-suited for HTS. interchim.fr

UDP-2F-GlcUA can be a valuable reagent in the development of such HTS assays. It can serve as a reference inhibitor, helping to validate the assay and providing a benchmark against which to compare the potency of newly discovered modulators.

Furthermore, competitive binding assays can be designed where library compounds compete with UDP-2F-GlcUA for binding to the target enzyme. The displacement of a labeled version of UDP-2F-GlcUA can be readily detected, providing a rapid and efficient way to identify new enzyme binders. The Transcreener® UDP² FP Assay, for instance, is a fluorescence polarization-based assay that is highly selective for UDP and can be used with any enzyme that produces UDP, including those that might be inhibited by UDP-2F-GlcUA. interchim.fr

The table below outlines a conceptual HTS assay design utilizing UDP-2F-GlcUA.

Assay ComponentRole
Target EnzymeThe glycosyltransferase of interest that uses UDP-GlcUA.
UDP-GlcUAThe natural substrate for the enzyme reaction.
This compoundCan be used as a control inhibitor to validate the assay.
Chemical LibraryA collection of small molecules to be screened for inhibitory activity.
Detection SystemA system to measure the product of the enzymatic reaction (e.g., UDP). interchim.fr

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for UDP-2-fluoro-2-deoxyglucuronic acid, and what factors critically influence reaction efficiency?

  • Methodological Answer: Synthesis typically involves fluorinated sugar precursors coupled with uridine diphosphate (UDP) activation. Key parameters include:

  • Precursor purity : Use HPLC or NMR to verify starting material integrity .
  • Enzymatic vs. chemical synthesis : Enzymatic routes (e.g., glycosyltransferases) may offer stereochemical control but require optimized pH and cofactors .
  • Purification : Ion-exchange chromatography or size-exclusion chromatography to isolate the product, monitored via mass spectrometry (MS) or ¹⁹F NMR .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

  • Methodological Answer:

  • ¹H/¹⁹F NMR : Confirm fluorination position and sugar backbone conformation .
  • High-resolution MS : Validate molecular weight and isotopic patterns.
  • Enzymatic assays : Test substrate activity with glucuronosyltransferases (e.g., kinetic parameters like Km and Vmax) to confirm functional groups .

Advanced Research Questions

Q. How can researchers address conflicting data on this compound’s inhibitory effects across enzyme isoforms?

  • Methodological Answer:

  • Comparative kinetic studies : Perform parallel assays using recombinant isoforms under standardized conditions (pH, temperature, cofactors) .
  • Structural analysis : Use X-ray crystallography or cryo-EM to compare binding modes and identify isoform-specific steric clashes caused by fluorination .
  • Computational docking : Model interactions with active sites to rationalize discrepancies in inhibition potency .

Q. What experimental designs mitigate this compound’s instability in physiological buffers during in vitro studies?

  • Methodological Answer:

  • Buffer optimization : Test phosphate vs. Tris buffers at varying pH (6.5–7.5) to minimize hydrolysis.
  • Stabilizing agents : Add EDTA to chelate metal ions or use low-temperature (4°C) storage during assays .
  • Real-time monitoring : Employ LC-MS or fluorometric assays to track degradation kinetics .

Q. How do competing metabolic pathways influence the in vivo bioavailability of this compound?

  • Methodological Answer:

  • Isotope tracing : Use ¹⁸O-labeled or ¹³C-labeled analogs to trace incorporation into glycans vs. catabolic breakdown .
  • Knockout models : Study UDP-glucose dehydrogenase (UGDH) mutants to assess metabolic rerouting .
  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution via radiolabeled analogs in animal models .

Data Contradiction Analysis

Q. How should researchers reconcile divergent reports on this compound’s cytotoxicity in cancer vs. normal cell lines?

  • Methodological Answer:

  • Cell-type-specific assays : Compare glycolytic activity and UDP-sugar uptake rates (via LC-MS metabolomics) to identify metabolic vulnerabilities .
  • Dose-response profiling : Establish IC50 curves under hypoxic vs. normoxic conditions to contextualize toxicity thresholds .
  • Transcriptomic analysis : Correlate cytotoxicity with expression levels of fluorinated sugar transporters (e.g., SLC35 family) .

Methodological Tables

Parameter Technique Application Example
Fluorination Position¹⁹F NMRConfirm C-2 substitution
Enzymatic ActivityRadiometric UDP-release assayQuantify glucuronosyltransferase activity
Metabolic StabilityLC-MS/MS with isotopologuesTrack in vivo degradation pathways
Structural BindingMolecular Dynamics SimulationPredict isoform-specific inhibition

Key Considerations

  • Avoid oversimplification : Fluorination alters electronic and steric properties, requiring tailored assays (e.g., ¹⁹F NMR for real-time monitoring) .
  • Cross-disciplinary validation : Combine biochemical data with structural biology to resolve mechanistic ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.